molecular formula C17H17FN2O3S B5108145 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide

Cat. No.: B5108145
M. Wt: 348.4 g/mol
InChI Key: NHDLYQMNRMLMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by the presence of a benzenesulfonyl group, a fluoroanilino moiety, and a prop-2-enylacetamide structure. Its unique chemical structure makes it a valuable subject for research in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-2-12-19-17(21)13-20(15-10-8-14(18)9-11-15)24(22,23)16-6-4-3-5-7-16/h2-11H,1,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDLYQMNRMLMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide involves several steps. One common method starts with the reaction of benzenesulfonyl chloride with 4-fluoroaniline to form N-(benzenesulfonyl)-4-fluoroaniline. This intermediate is then reacted with prop-2-enylacetamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like acetonitrile or dichloromethane and may require catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluoroanilino moiety can form strong interactions with biological molecules, enhancing the compound’s efficacy. The prop-2-enylacetamide structure allows for the formation of stable complexes with target molecules, facilitating its biological activity .

Comparison with Similar Compounds

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-prop-2-enylacetamide can be compared with other benzenesulfonamide derivatives:

    N-(benzenesulfonyl)-4-chloroanilino]-N-prop-2-enylacetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can alter its reactivity and biological activity.

    N-(benzenesulfonyl)-4-methoxyanilino]-N-prop-2-enylacetamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.

    N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide: The nitro group can significantly impact the compound’s electronic properties and reactivity.

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